Ferric citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

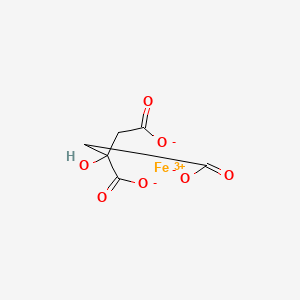

Ferric citrate, also known as iron (III) citrate, is a compound formed by binding any of the several conjugate bases derived from citric acid with ferric ions . It is used to control the phosphorus levels in the blood of patients with chronic kidney disease (CKD) who are on dialysis . It is also used to treat iron deficiency anemia in patients with CKD who are not on dialysis .

Synthesis Analysis

This compound describes any of several complexes formed upon binding any of the several conjugate bases derived from citric acid with ferric ions . Most of these complexes are orange or red-brown and contain two or more Fe (III) centers .Molecular Structure Analysis

This compound is not a single well-defined compound, but a family of compounds, many with similar formulas . These various forms can coexist in equilibrium . At physiological pH, this compound forms an insoluble red polymer . In other conditions, it forms anionic complexes like [FeC6H4O7]2(H2O)2]2− . In the presence of excess citrate anions, the iron forms negatively charged complexes like [Fe(C6H4O7)2]5− and [Fe9O(C6H4O7)8(H2O)3]7− .Chemical Reactions Analysis

This compound contributes to the metabolism of iron by some organisms . Citrates, which are released by plant roots and by some microorganisms, can solubilize iron compounds in the soil . For example, ferric hydroxide reacts with citrates to give form soluble complexes . This solubilization provides a pathway for the absorption of the ferric ions by various organisms .Physical and Chemical Properties Analysis

This compound is a noncolloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety . It is a dark orange-red brown solid and is soluble in water .Mecanismo De Acción

Ferric citrate acts by forming an insoluble compound with phosphate present in the diet and thus minimizing its uptake by the digestive system . It has been approved as a phosphate binder for the control of serum phosphate levels in adult CKD patients treated with dialysis and as an iron replacement product for the treatment of iron deficiency anemia in adult CKD patients not treated with dialysis .

Safety and Hazards

Ferric citrate is generally safe to use, but it should be kept out of the reach of children as an accidental overdose can be fatal . It may cause serious side effects such as severe stomach problems, high blood potassium, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement, and common side effects may include diarrhea, constipation, dark colored stools, nausea, vomiting, stomach pain, or cough .

Propiedades

| ... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |

Número CAS |

6043-74-9 |

Fórmula molecular |

C6H15FeO12 |

Peso molecular |

335.02 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate |

InChI |

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3 |

Clave InChI |

KYHYIZWHRHRBQV-UHFFFAOYSA-K |

SMILES |

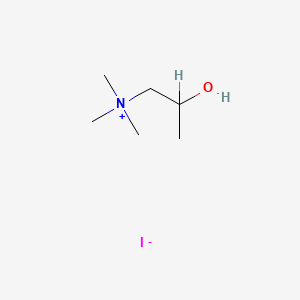

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

SMILES canónico |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3] |

Densidad |

1.8 at 68 °F (USCG, 1999) Specific gravity: 1.8 at 20 °C/4 °C (solid) |

melting_point |

White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |

Descripción física |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. |

Números CAS relacionados |

7050-19-3 (unspecified ammonium-iron salt) 3522-50-7 (Parent) 2338-05-8 (unspecified iron salt) 28633-45-6 (unspecified iron(+3) salt) 57979-58-5 (dihydrate) 17217-76-4 (trihydrate) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B3427546.png)

![6-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B3427557.png)